molecular formula C9H18Cl2N6O2 B7971491 6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate

6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate

Cat. No.: B7971491
M. Wt: 313.18 g/mol
InChI Key: SVLMMSMGVWACKA-UHFFFAOYSA-N
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Description

6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a piperazine ring attached to the purine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the piperazine ring or the purine structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, oxidized or reduced forms of the compound, and other piperazine-containing molecules.

Scientific Research Applications

6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and purine analogs, such as:

Uniqueness

What sets 6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate apart from similar compounds is its unique combination of the piperazine ring and purine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-piperazin-1-yl-7H-purine;dihydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.2ClH.2H2O/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9;;;;/h5-6,10H,1-4H2,(H,11,12,13,14);2*1H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLMMSMGVWACKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2NC=N3.O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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